molecular formula C19H20N4O8S B4883553 5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid

5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid

Cat. No.: B4883553
M. Wt: 464.5 g/mol
InChI Key: MWSJSUKXPHCRBB-UHFFFAOYSA-N
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Description

5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid is a complex organic compound that features a combination of aromatic rings, nitro groups, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a suitable aromatic precursor, followed by sulfonylation and subsequent coupling with a piperazine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
  • 3-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indole
  • 1-(3-aminopropyl)-4-methylpiperazine

Uniqueness

5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O8S/c1-21-4-6-22(7-5-21)16-3-2-15(11-17(16)23(28)29)32(30,31)20-14-9-12(18(24)25)8-13(10-14)19(26)27/h2-3,8-11,20H,4-7H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSJSUKXPHCRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
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5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
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5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
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5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
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5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
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5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid

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